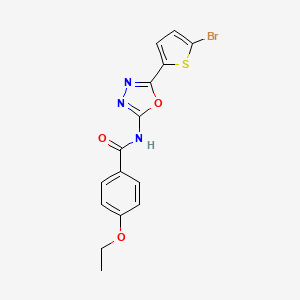
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide (2-CN-FP-3-MP) is a chemical compound belonging to the class of amides. It is an important and versatile synthetic intermediate used in various scientific fields, such as medicinal chemistry, organic chemistry and biochemistry. The compound has a wide range of applications, including as a synthetic intermediate for the production of pharmaceuticals, and as a starting material for the synthesis of a variety of compounds.
Mechanism of Action
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide acts as a nucleophile in organic reactions, and its reactivity is due to the presence of the cyano group. The cyano group is highly reactive and can form covalent bonds with other molecules. This enables the compound to act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-tumor activity.
Advantages and Limitations for Lab Experiments
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is a versatile synthetic intermediate used in various scientific fields. Its advantages include its availability, low cost, and its high reactivity. However, the compound is also limited by its potential toxicity, and its reactivity can lead to the formation of unwanted side products.
Future Directions
The potential of 2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide as a synthetic intermediate has yet to be fully explored. Potential future directions include the development of new synthetic routes for the production of the compound, as well as the exploration of its potential applications in the synthesis of novel compounds. Additionally, further research could be conducted to explore the compound’s potential biochemical and physiological effects.
Synthesis Methods
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is synthesized from the reaction of 4-fluorophenylacetonitrile and 3-methoxyphenylacetonitrile in the presence of anhydrous sodium acetate, in an aqueous solution of acetic acid. The reaction is conducted at room temperature for several hours and yields the desired compound in high yields. The reaction can be further optimized to improve the yield and reduce the reaction time.
Scientific Research Applications
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is an important synthetic intermediate used in various scientific research fields. It is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reactant in organic synthesis, medicinal chemistry, and biochemistry. In addition, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as quinolones, pyridines, and imidazoles.
properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16-4-2-3-12(10-16)9-13(11-19)17(21)20-15-7-5-14(18)6-8-15/h2-8,10,13H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQRLMUYYZYLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)


![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)
![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)
![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)
![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)